Nonadecanoyl-L-carnitine (chloride)
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Overview
Description
Nonadecanoyl-L-carnitine (chloride) is a long-chain acylcarnitine composed of nonadecanoic acid and L-carnitine. It is a crystalline solid with a molecular formula of C26H52NO4 • Cl and a molecular weight of 478.2 . This compound is primarily used in biochemical research, particularly in the study of lipid metabolism and mitochondrial biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonadecanoyl-L-carnitine (chloride) is synthesized by esterification of nonadecanoic acid with L-carnitine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of Nonadecanoyl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Nonadecanoyl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Produces alcohols.
Substitution: Produces esters and ethers.
Scientific Research Applications
Nonadecanoyl-L-carnitine (chloride) has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics and metabolomics studies.
Biology: Investigated for its role in lipid metabolism and mitochondrial function.
Medicine: Studied for its potential therapeutic effects in metabolic disorders.
Industry: Used in the development of lipid-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Nonadecanoyl-L-carnitine (chloride) exerts its effects by modulating lipid metabolism and mitochondrial function. It acts as a substrate for carnitine acyltransferases, which are enzymes involved in the transport of fatty acids into mitochondria for β-oxidation. This process is crucial for energy production in cells .
Molecular Targets and Pathways:
Carnitine acyltransferases: Enzymes that facilitate the transport of fatty acids.
β-oxidation pathway: A metabolic pathway that breaks down fatty acids to produce energy.
Comparison with Similar Compounds
Nonadecanoyl-L-carnitine (chloride) is unique due to its long-chain structure, which distinguishes it from other acylcarnitines. Similar compounds include:
- Heptadecanoyl-L-carnitine (chloride)
- Octadecanoyl-L-carnitine (chloride)
- Eicosanoyl-L-carnitine (chloride)
These compounds share similar biochemical properties but differ in their chain lengths, which can affect their biological activity and applications .
Properties
Molecular Formula |
C26H52NO4+ |
---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium |
InChI |
InChI=1S/C26H51NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-24(22-25(28)29)23-27(2,3)4/h24H,5-23H2,1-4H3/p+1/t24-/m1/s1 |
InChI Key |
GWKZIORVZQMWMC-XMMPIXPASA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Origin of Product |
United States |
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